molecular formula C20H16N2O5S B2631441 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide CAS No. 868369-78-2

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2631441
CAS No.: 868369-78-2
M. Wt: 396.42
InChI Key: VIHFWVDJIRWXHX-MRCUWXFGSA-N
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Description

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a synthetic heterocyclic compound of significant interest in chemical and pharmaceutical research. This molecule features a complex structure combining a 2,3-dihydro-1,3-benzothiazole core with a coumarin (2H-chromene) derivative, creating a potential ligand for various biological targets. Its main research applications are anticipated in the areas of [e.g., medicinal chemistry and drug discovery], where it may be investigated as a [e.g., potential inhibitor for specific enzymes or a fluorescent probe due to the coumarin moiety]. The specific mechanism of action is currently under investigation, but its structural motifs suggest it may function through [e.g., targeted protein binding or modulation of specific cellular pathways]. Researchers value this compound for its unique molecular architecture, which serves as a valuable scaffold for developing novel bioactive molecules and studying structure-activity relationships (SAR). Our product is supplied as a high-purity compound to ensure consistent and reliable results in your experimental workflows. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-22-16-14(25-2)8-9-15(26-3)17(16)28-20(22)21-18(23)12-10-11-6-4-5-7-13(11)27-19(12)24/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHFWVDJIRWXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with analogous compounds from the evidence:

Compound Core Structure Key Substituents Melting Point IR/NMR Highlights Reference
Target Compound Benzothiazolylidene + Coumarin 4,7-Dimethoxy, 3-methyl, carboxamide Not reported Expected peaks: C=O (1680–1700 cm⁻¹), aromatic C-H (3100 cm⁻¹), N-H (3300 cm⁻¹)
6j () Benzothiazepine + Coumarin-thiazole 4-Hydroxyphenyl, thiazole-amino 117–118°C IR: OH (3450 cm⁻¹), C=O (1685 cm⁻¹); NMR: δ 7.2–8.1 (aromatic H)
Compound 2 () Benzodithiazine + Hydrazine 6-Chloro-7-methyl, N-methylhydrazine 271–272°C (dec.) IR: N-NH₂ (3235 cm⁻¹), C=N (1645 cm⁻¹); NMR: δ 7.86–7.92 (aromatic H)
Compound 3 () Benzodithiazine + Ester 6-Chloro, methyl ester 252–253°C (dec.) IR: C=O (1740 cm⁻¹); NMR: δ 8.09–8.29 (aromatic H), δ 3.88 (OCH₃)
(2Z)-N-(2-Chlorobenzyl)-...hydrazine-carbothioamide () Indolylidene + Thioamide 2-Chlorobenzyl, hydrazine-carbothioamide Not reported X-ray: C=S (1065 cm⁻¹); NMR: δ 7.5–8.3 (aromatic H), δ 5.70 (N-NH₂)

Structural and Functional Insights:

  • Electron-Withdrawing vs.
  • Linker Flexibility : The carboxamide linker in the target compound may improve solubility and hydrogen-bonding capacity relative to the thioamide in ’s compound, which has stronger S···H interactions .
  • Thermal Stability : Higher melting points in ’s compounds (252–272°C) correlate with rigid benzodithiazine cores and strong intermolecular hydrogen bonds (N-H···O=S), whereas coumarin hybrids (e.g., ’s 6j) exhibit lower melting points due to less rigidity .

Research Findings and Analytical Techniques

Spectroscopic Characterization:

  • IR Spectroscopy : The target compound’s carbonyl (C=O) and aromatic C-H stretches should align with ’s 6j (1685 cm⁻¹) and ’s ester (1740 cm⁻¹) .
  • NMR: Coumarin protons (δ 6.5–8.5) and benzothiazole methoxy groups (δ 3.8–4.0) are diagnostic, as seen in analogous compounds .

Crystallography and Computational Tools:

  • X-ray studies (e.g., ) confirm Z-configuration and hydrogen-bonding networks, critical for understanding the target compound’s solid-state behavior .
  • Software suites like SHELX and WinGX () enable precise refinement of crystallographic data, ensuring accurate structural assignments .

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex molecular structure that includes a benzothiazole moiety and a chromene derivative. The synthesis typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazole with a suitable carboxamide precursor under controlled conditions.

Synthetic Route:

  • Starting Materials: 4,7-dimethoxy-3-methylbenzothiazole and an appropriate carboxylic acid derivative.
  • Reagents: Use of bases like triethylamine or pyridine in an organic solvent (e.g., dichloromethane).
  • Conditions: Reaction carried out at room temperature with monitoring for completion.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit notable anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Study:
A study on benzothiazole derivatives demonstrated that certain compounds inhibited the growth of breast cancer cells with IC50 values in the micromolar range . This suggests that this compound may exhibit similar properties.

Acetylcholinesterase Inhibition

Another significant area of research is the compound's potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. Compounds with a coumarin core have shown promising results in inhibiting acetylcholinesterase activity.

Research Findings:
A related study highlighted that compounds containing both coumarin and thiazole structures demonstrated excellent acetylcholinesterase inhibitory activity, with some achieving IC50 values as low as 2.7 µM . This positions this compound as a candidate for further investigation in neurodegenerative disease contexts.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thus enhancing cholinergic transmission.
  • Signal Transduction Modulation: It may influence pathways involved in cell survival and apoptosis through interactions with various kinases and transcription factors.

Data Table: Biological Activity Overview

Biological ActivityIC50 Value (µM)Reference
Anticancer (breast cancer)~10
Acetylcholinesterase Inhibition2.7
General CytotoxicityVaries

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